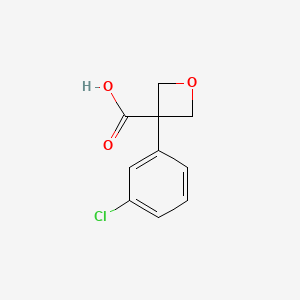

3-(3-Chlorophenyl)oxetane-3-carboxylic acid

Beschreibung

3-(3-Chlorophenyl)oxetane-3-carboxylic acid (CAS 1393531-96-8) is a four-membered oxetane ring derivative with a meta-chlorophenyl substituent and a carboxylic acid group. Its molecular formula is C₁₀H₉ClO₃, with a molecular weight of 212.63 g/mol . This compound is a valuable building block in medicinal chemistry due to its rigid oxetane scaffold, which enhances metabolic stability and solubility in drug candidates . It is commercially available at 95% purity and is typically stocked in bulk quantities .

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWOQPCIFLTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes or ketones. For instance, a common method involves the reaction of 3-chlorobenzaldehyde with ethylene oxide in the presence of a base to form the oxetane ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For example, the oxetane intermediate can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylate derivatives or further oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(3-Chlorophenyl)oxetane-3-carboxylic acid serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active molecules. For example:

- Anticancer Agents : Research indicates that derivatives of oxetane compounds exhibit potential anticancer properties, making them candidates for further investigation in drug development .

Agrochemical Synthesis

The compound is also used in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to act as an intermediate allows for the creation of more complex structures that enhance agricultural productivity .

Case Study 1: Synthesis Optimization

A study published in Organic Letters detailed an optimized method for synthesizing this compound using photoredox conditions. The researchers achieved a yield of 61% with minimal side products by carefully controlling reaction variables such as solvent type and concentration .

In another study, derivatives of oxetane carboxylic acids were evaluated for their biological activities against various cancer cell lines. The results indicated that certain modifications to the oxetane structure significantly enhanced cytotoxicity, suggesting pathways for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogs

Key Differences :

Alkyl- and Alkoxy-Substituted Analogs

Key Differences :

Positional Isomers and Scaffold Variants

Biologische Aktivität

3-(3-Chlorophenyl)oxetane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H9ClO3

CAS Number: 1393531-96-8

The compound features an oxetane ring, which is known for its unique structural properties that can influence biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .

- Receptor Modulation: The compound may interact with cell surface receptors, influencing signaling pathways that regulate cellular responses.

- Gene Expression Alteration: It has been suggested that compounds with similar structures can affect gene expression related to metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, similar to other oxetane derivatives. This is particularly relevant in the context of developing new antibiotics .

- Anti-inflammatory Effects: The compound's ability to inhibit COX and LOX suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases .

- Antitumor Potential: Due to its structural similarity to known antitumor agents, further investigation into its anticancer properties is warranted .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in prostaglandin synthesis | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Study: Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of oxetane derivatives, this compound was tested alongside ibuprofen analogs. The results indicated that the compound significantly inhibited the production of pro-inflammatory mediators such as prostaglandins and leukotrienes in vitro. This suggests a mechanism involving COX inhibition, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various oxetane derivatives, including this compound. The compound showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a multi-step process:

Oxetane Ring Formation : Cyclization of epoxides or halohydrins using base catalysts (e.g., NaOH) to form the oxetane scaffold.

Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-chlorophenyl group. For example, coupling 3-chlorophenylboronic acid with a brominated oxetane intermediate under Pd catalysis .

Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) using acidic (HCl) or basic (LiOH) conditions.

- Critical Parameters :

- Temperature (60–100°C for coupling reactions) and solvent polarity (THF vs. DMF) significantly affect reaction efficiency.

- Catalyst loading (0.5–2 mol% Pd) and protecting group strategy (e.g., Fmoc for amino derivatives) mitigate side reactions .

Q. How is this compound characterized, and what spectroscopic markers are definitive?

- Methodological Answer :

- NMR :

- ¹H NMR : The oxetane ring protons appear as distinct multiplets at δ 4.5–5.0 ppm. The 3-chlorophenyl group shows aromatic protons as doublets (δ 7.2–7.6 ppm) and a deshielded carboxylic acid proton (δ 12–13 ppm if free acid) .

- ¹³C NMR : The carbonyl carbon resonates at δ 170–175 ppm, while the quaternary oxetane carbon appears at δ 85–90 ppm.

- MS : ESI-MS typically shows [M-H]⁻ peaks at m/z 215–220 (exact mass depends on isotopic chlorine pattern) .

- IR : Strong C=O stretch at 1680–1720 cm⁻¹ and O-H stretch (broad, 2500–3300 cm⁻¹) for the carboxylic acid .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Mitigation : Avoid inhalation/ingestion; if exposed, rinse eyes with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases.

- Disposal : Follow EPA guidelines for halogenated waste (incineration or licensed disposal) .

Advanced Research Questions

Q. How can contradictory NMR data for oxetane-carboxylic acid derivatives be resolved?

- Methodological Answer : Discrepancies often arise from:

- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting proton signals. Use DMSO-d₆ to stabilize the acid form .

- Solvent Effects : Polar solvents (e.g., CDCl₃ vs. D₂O) alter ring proton splitting patterns. Record spectra in multiple solvents for comparison .

- Dynamic Ring Puckering : Oxetane ring flexibility can cause variable coupling constants. Variable-temperature NMR (e.g., 25°C to −40°C) reduces motion-related broadening .

Q. What strategies improve the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) adjacent to the carboxylic acid to hinder nucleophilic attack .

- pH Optimization : Maintain pH 4–6 to balance protonation (reduces nucleophilicity) and solubility. Buffered solutions (e.g., citrate) are ideal .

- Lyophilization : Store as a lyophilized powder to minimize water contact during long-term storage .

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The chloro group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack.

- Ortho/Meta/Para Selectivity : The meta-chloro position directs incoming electrophiles to the para position in further functionalization.

- Catalyst Compatibility : Pd(PPh₃)₄ or SPhos ligands enhance coupling efficiency with electron-deficient aryl halides .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) exhibit distinct melting points. Perform XRPD to confirm crystallinity .

- Purity : Residual solvents (e.g., DMF or THF) depress melting points. Use TGA to assess solvent content and repeat recrystallization (e.g., from ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.